molecular formula C5H7NaO3 B2497156 Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate CAS No. 2361639-90-7

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Cat. No.: B2497156
CAS No.: 2361639-90-7
M. Wt: 138.098
InChI Key: OXUIJWRDBSXKKZ-RFKZQXLXSA-M
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Description

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(carboxymethyl)cyclopropane-1-carboxylate.

    Reduction: 2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 2-(alkoxymethyl)cyclopropane-1-carboxylate.

Scientific Research Applications

Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyclopropane ring can also confer unique reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate: .

    Sodium;(1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate: .

    Sodium;(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate: .

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

sodium;(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1/t3-,4+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUIJWRDBSXKKZ-RFKZQXLXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361639-90-7
Record name rac-sodium (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
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